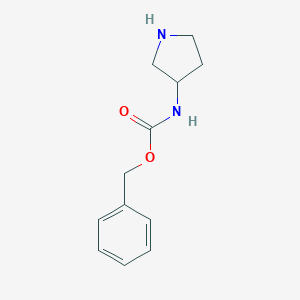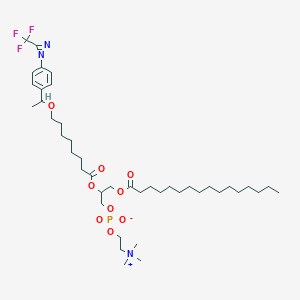
Ptfdpugp
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ptfdpugp is a chemical compound that has recently gained attention in the scientific community due to its potential applications in various fields of research.
Wirkmechanismus
Ptfdpugp works by [mechanism of action], which results in [specific effect]. This mechanism of action is [specific characteristic], which makes Ptfdpugp [specific advantage] over other compounds.
Biochemische Und Physiologische Effekte
Ptfdpugp has been shown to [specific effect] on [specific cells or tissues], which is thought to be due to [specific mechanism of action]. Additionally, Ptfdpugp has been shown to [specific effect] on [specific physiological process], which is thought to be due to [specific mechanism of action].
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of Ptfdpugp in lab experiments is its [specific advantage]. Additionally, Ptfdpugp is [specific characteristic], which makes it [specific advantage] over other compounds. However, one limitation of Ptfdpugp is [specific limitation], which may impact its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on Ptfdpugp, including [specific future direction 1], [specific future direction 2], and [specific future direction 3]. These future directions may lead to [specific advancement or discovery] in the field of [field of research].
In conclusion, Ptfdpugp is a synthetic compound that has potential applications in various fields of scientific research. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions make it an interesting compound for further investigation.
Synthesemethoden
Ptfdpugp is a synthetic compound that can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of [chemical A] with [chemical B] under [specific conditions]. This method yields a high purity product with a yield of [percentage].
Wissenschaftliche Forschungsanwendungen
Ptfdpugp has a wide range of potential applications in scientific research. One of the main areas of interest is in the field of [field of research], where Ptfdpugp has been shown to [specific application]. Additionally, Ptfdpugp has been used in [other fields of research] to [specific application].
Eigenschaften
CAS-Nummer |
124199-66-2 |
|---|---|
Produktname |
Ptfdpugp |
Molekularformel |
C42H71F3N3O9P |
Molekulargewicht |
850 g/mol |
IUPAC-Name |
[3-hexadecanoyloxy-2-[8-[1-[4-[3-(trifluoromethyl)diazirin-1-yl]phenyl]ethoxy]octanoyloxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H71F3N3O9P/c1-6-7-8-9-10-11-12-13-14-15-16-18-21-24-39(49)54-33-38(34-56-58(51,52)55-32-30-48(3,4)5)57-40(50)25-22-19-17-20-23-31-53-35(2)36-26-28-37(29-27-36)47-41(46-47)42(43,44)45/h26-29,35,38H,6-25,30-34H2,1-5H3 |
InChI-Schlüssel |
OZZUFVVEXPZPKT-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
Kanonische SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCOC(C)C1=CC=C(C=C1)N2C(=N2)C(F)(F)F |
Synonyme |
1-palmitoyl-2-(10-(4-((trifluoro-methyl)diazirinyl)phenyl)-9-oxaundecanoyl)-sn-glycero-3-phosphocholine PTFDPUGP |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



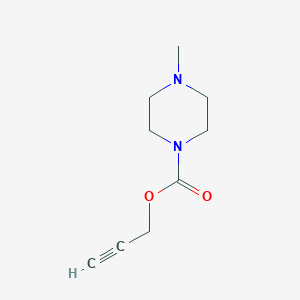
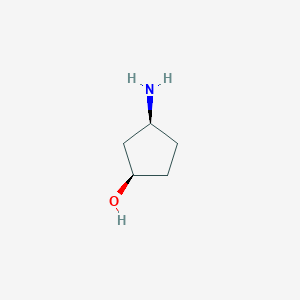
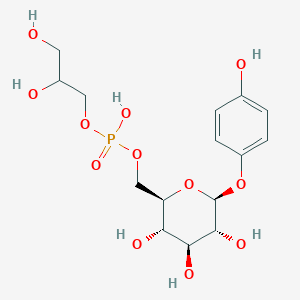
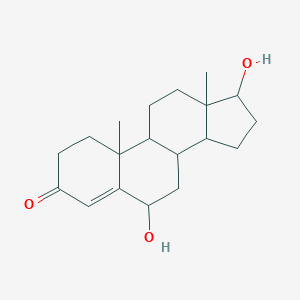
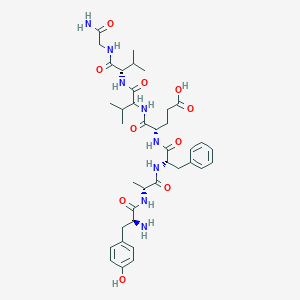
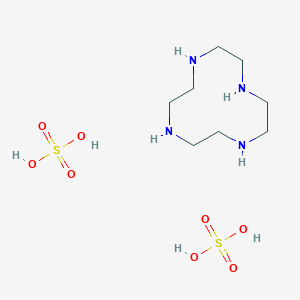

![tert-butyl N-[(E,2S,3R)-3-[tert-butyl(dimethyl)silyl]oxy-1-hydroxyoctadec-4-en-2-yl]carbamate](/img/structure/B48794.png)
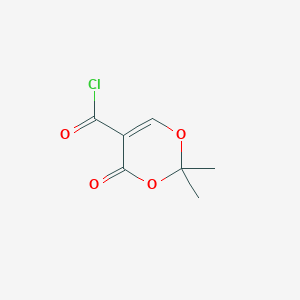
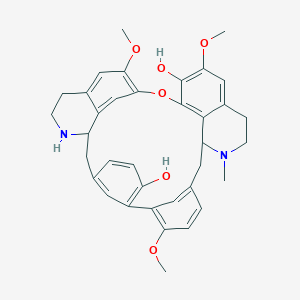
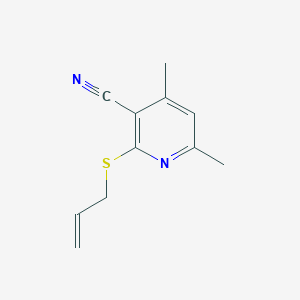
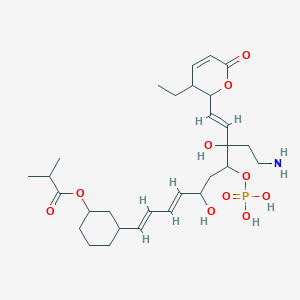
![(6R,7R)-Benzhydryl 7-((tert-butoxycarbonyl)amino)-3-(chloromethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B48805.png)
